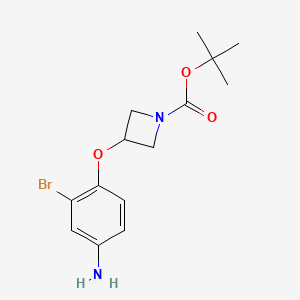
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine, which contain pyrimidine rings, are well-known for their therapeutic applications.
Uniqueness
Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is unique due to the combination of thiophene and pyrimidine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these rings .
属性
CAS 编号 |
2098076-39-0 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC 名称 |
methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-5-9(12-7-13-10)4-8-2-3-16-6-8/h2-3,5-7H,4H2,1H3 |
InChI 键 |
VMGAYFQFSUOXRJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=NC(=C1)CC2=CSC=C2 |
规范 SMILES |
COC(=O)C1=NC=NC(=C1)CC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


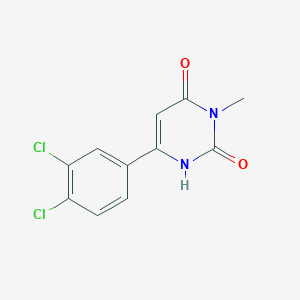

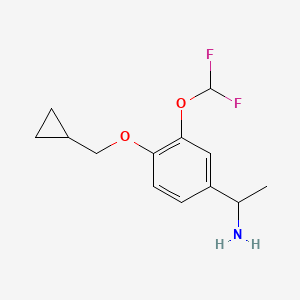
![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)
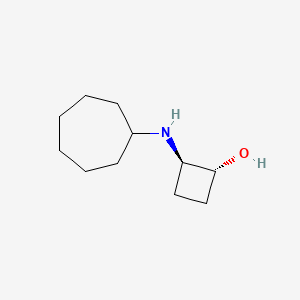
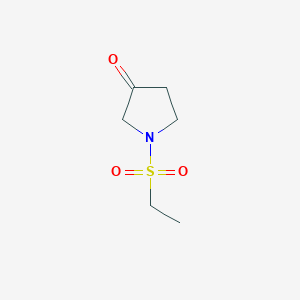
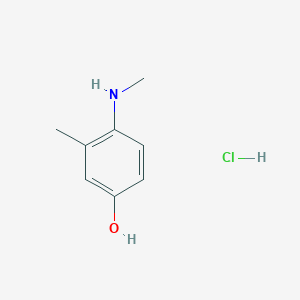
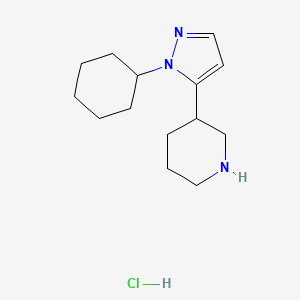
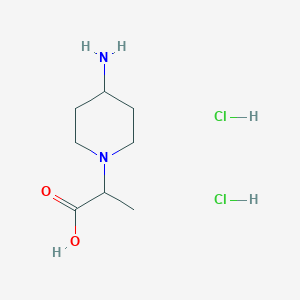
![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)
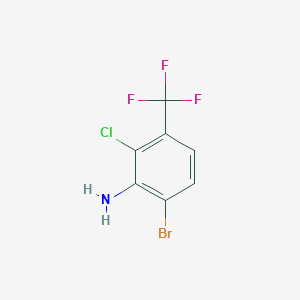
![7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484213.png)
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)
